2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide
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Overview
Description
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide is a compound belonging to the quinolone family, known for its diverse biological and pharmacological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, antifungal, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This one-pot reaction is carried out in diphenyl ether . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its enzyme inhibitory activities, which may have therapeutic implications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt various biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
2-hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.
4-hydroxyquinoline: Known for its enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-pentylacetamide stands out due to its unique pentylacetamide side chain, which may enhance its biological activity and specificity compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-pentylacetamide |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-6-9-17-14(19)10-12-15(20)11-7-4-5-8-13(11)18-16(12)21/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,19)(H2,18,20,21) |
InChI Key |
LRRHNKUHMDOBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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